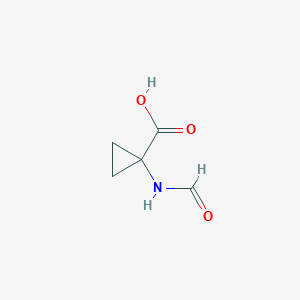

1-Formamidocyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Formamidocyclopropane-1-carboxylic acid (CAS# 42303-43-5) is a cyclopropane derivative featuring a formamido (-NHCHO) and a carboxylic acid (-COOH) group. This compound may serve as a precursor or intermediate in peptide synthesis or prodrug development, though specific applications remain underexplored in the literature.

Preparation Methods

Preparation Methods of 1-Formamidocyclopropane-1-carboxylic Acid and Related Compounds

Synthesis from Nitroacetate and 1,2-Dihaloethane (Chinese Patent CN103864635A)

A method for synthesizing 1-aminocyclopropane-1-carboxylic acid involves:

- Reacting nitroacetic acid esters (ethyl nitroacetate or methyl nitroacetate) with 1,2-dihaloethane (glycol dibromide or 1,2-ethylene dichloride) under hydrocarbonylation cyclization conditions.

- Catalysis by wormwood salt or sodium carbonate in methylene dichloride solvent at reflux (80–120 °C).

- Subsequent reduction of the nitro group to an amino group using tin dichloride in methanol or ethanol at 15–20 °C.

- Hydrolysis of the ester to the carboxylic acid using sodium hydroxide or potassium hydroxide in methanol or ethanol at 70–90 °C.

- Purification by crystallization from 95% ethanol.

This multi-step process yields high-purity 1-aminocyclopropane-1-carboxylic acid and can be adapted for further derivatization such as formamidation.

| Step | Reactants/Conditions | Purpose |

|---|---|---|

| 1 | Nitroacetic acid ester + 1,2-dihaloethane, wormwood salt/Na2CO3, methylene dichloride, 80–120 °C reflux | Cyclopropane ring formation via alkylation and cyclization |

| 2 | Tin dichloride, methanol/ethanol, 15–20 °C | Reduction of nitro group to amino group |

| 3 | NaOH/KOH, methanol/ethanol, 70–90 °C reflux | Hydrolysis of ester to carboxylic acid |

| 4 | 95% ethanol, cooling crystallization | Purification |

Improved Two-Step Process via Benzylidene Glycine Ester (US Patent US4298760A)

This process provides a more efficient synthesis of 1-aminocyclopropane-1-carboxylic acid, which could be modified for formamidation:

- Step 1: Reaction of benzylidene glycine ethyl or phenyl ester with 1,2-dihaloethane (bromo, chloro, or iodo derivatives) in the presence of a strong base (lithium diisopropylamide or triethylbenzyl ammonium hydroxide) in an appropriate solvent at room temperature or below. This forms the cyclopropyl ester intermediate.

- Step 2: Hydrolysis of the cyclopropyl ester with strong acid (6 N hydrochloric or sulfuric acid) under reflux for 24 hours to yield the amino acid salt.

- Step 3: Conversion of the amino acid salt to the free acid by ion-exchange resin treatment and freeze-drying.

Key advantages: This method requires fewer steps and achieves higher yields compared to earlier multi-step syntheses.

| Step | Reactants/Conditions | Purpose |

|---|---|---|

| 1 | Benzylidene glycine ester + 1,2-dihaloethane + base (e.g., lithium diisopropylamide), THF solvent, 0 to -78 °C | Cyclopropane ring formation |

| 2 | 6 N HCl, reflux 24 h | Hydrolysis to amino acid salt |

| 3 | Ion-exchange resin (Amberlite IR-4B), freeze-drying | Purification to free acid |

- Preparation of benzylidene glycine phenyl ester by reacting glycine phenyl ester hydrochloride with benzaldehyde and triethylamine in dichloromethane at room temperature for 24 h.

- Cyclopropanation with 1,2-dibromoethane at -78 °C to room temperature over 32 hours.

- Hydrolysis and purification as above.

This process is well-documented and reproducible.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|---|

| Nitroacetate + 1,2-dihaloethane (CN103864635A) | Nitroacetic acid esters, 1,2-dihaloethane | Wormwood salt/Na2CO3, SnCl2, NaOH/KOH | Reflux 80–120 °C; reduction 15–20 °C; hydrolysis 70–90 °C | High purity, scalable | High purity crystallized product |

| Benzylidene glycine ester + 1,2-dihaloethane (US4298760A) | Benzylidene glycine esters, 1,2-dihaloethane | Lithium diisopropylamide or quaternary ammonium hydroxide, 6 N HCl | -78 °C to RT; reflux 24 h | Fewer steps, high yield, reproducible | High yield, freeze-dried product |

Chemical Reactions Analysis

1-Formamidocyclopropane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can convert the formamido group to an amino group.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common reagents used in these reactions include thionyl chloride for forming acid chlorides and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Formamidocyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.

Mechanism of Action

The mechanism of action of 1-formamidocyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Differences

Cyclopropane derivatives with carboxylic acid substituents exhibit diverse biological and chemical properties depending on their functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility and Stability :

- Acidity :

- ACC (pKa ~2.1 for COOH, ~9.8 for NH₂) vs. 1-fluorocyclopropane-1-carboxylic acid (pKa ~1.5 for COOH).

Biological Activity

1-Formamidocyclopropane-1-carboxylic acid (FCCA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, related to 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in various biochemical pathways, particularly in plants where it is involved in ethylene biosynthesis. This article explores the biological activity of FCCA, highlighting its mechanisms, effects, and potential applications based on diverse research findings.

FCCA is structurally similar to ACC and is hypothesized to influence ethylene production in plants. Ethylene is a critical plant hormone that regulates growth, development, and responses to environmental stimuli. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase, which requires FCCA as a substrate under certain conditions. The detailed mechanism involves the binding of FCCA to the active site of ACC oxidase, facilitating the conversion process.

Key Enzymatic Pathways

- ACC Synthase (ACS) : FCCA may modulate the activity of ACS, which catalyzes the formation of ACC from S-adenosylmethionine (SAM).

- ACC Oxidase (ACCO) : FCCA can act as an inhibitor or enhancer of ACCO activity, influencing ethylene production rates depending on its concentration and environmental factors.

Biological Effects

The biological effects of FCCA can be categorized into several key areas:

1. Plant Growth Regulation

FCCA has been shown to affect various growth parameters in plants:

- Root Development : Enhanced root elongation and branching.

- Fruit Ripening : Accelerated ripening processes through increased ethylene production.

- Stress Responses : Modulation of plant responses to biotic and abiotic stresses.

2. Antimicrobial Activity

Recent studies indicate that FCCA exhibits antimicrobial properties against certain pathogens:

- Bacterial Inhibition : Inhibits growth of specific bacteria by disrupting their metabolic pathways.

- Fungal Resistance : Enhances resistance in plants against fungal infections by promoting ethylene-mediated defense mechanisms.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Honma & Shimomura (1978) | Identified metabolic pathways involving FCCA in plants | Biochemical assays on plant tissues |

| Boller et al. (1979) | Demonstrated the role of FCCA in ethylene biosynthesis | Enzyme kinetics studies |

| Tsuchisaka et al. (2009) | Explored tissue-specific expression patterns of ACS influenced by FCCA | Genetic analysis using knockout mutants |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the FCCA structure can influence its biological activity:

- Functional Groups : The presence of specific functional groups enhances binding affinity to target enzymes.

- Steric Effects : Alterations in molecular geometry affect the inhibitory or stimulatory effects on ACC oxidase.

Q & A

Q. Basic: What synthetic methodologies are established for 1-Formamidocyclopropane-1-carboxylic acid, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves cyclopropanation of precursor molecules using catalysts like palladium or copper complexes. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives are synthesized via nucleophilic substitution or ring-closure reactions under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., aqueous vs. organic phases) and reaction time to minimize by-products. Purification via ion-exchange chromatography or recrystallization improves yield (>80%) and purity (>95%) .

Q. Advanced: What mechanistic insights exist for the decomposition of fluorinated ACC derivatives, and how do these pathways affect bioactivity?

Answer:

Fluorinated derivatives, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, undergo pH-dependent decomposition via ring-opening mechanisms. Kinetic studies using NMR and mass spectrometry reveal that fluorine substituents stabilize transition states, slowing decomposition rates by 2–3-fold compared to non-fluorinated analogs. This stabilization enhances their efficacy as inhibitors of ACC deaminase, a key enzyme in ethylene biosynthesis .

Q. Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy: 1H- and 13C-NMR confirm cyclopropane ring geometry and formamide substitution patterns (e.g., coupling constants J=4.8–5.2Hz) .

- X-ray Crystallography: Resolves spatial arrangements, with bond angles (~60°) characteristic of cyclopropane strain .

- HPLC-MS: Quantifies purity (>98%) and detects degradation products using reverse-phase C18 columns .

Q. Advanced: How do environmental stressors influence ACC conversion to ethylene in plants, and what models study this?

Answer:

ACC oxidase (ACO) activity, which converts ACC to ethylene, increases under hypoxia or pathogen stress. Experimental models include:

- Arabidopsis mutants: ACO-overexpressing lines show 3× higher ethylene emission under salt stress.

- Gas Chromatography: Measures ethylene levels in headspace samples (detection limit: 0.1 ppm).

- Transcriptomics: Identifies stress-responsive ACO isoforms (e.g., ACO2 upregulation by 5-fold under drought) .

Q. Basic: What protocols ensure stability during storage and handling of ACC derivatives?

Answer:

- Storage: Keep at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid exposure to moisture, which accelerates hydrolysis .

- Handling: Use inert atmospheres (N2/Ar) during synthesis. Static discharge risks are mitigated via grounded equipment .

Q. Advanced: How does cyclopropane ring strain modulate ACC reactivity in peptide chemistry?

Answer:

The ring strain (~27 kcal/mol) increases electrophilicity, enabling nucleophilic attacks at the amide carbonyl. Quantitative studies use:

- Kinetic Isotope Effects (KIE): 2H-labeling shows rate enhancements (kcat/KM ≈ 103) in peptide bond formation.

- Computational Modeling: DFT calculations predict transition-state geometries for cyclopropane ring-opening in enzymatic active sites .

Q. Basic: What role does ACC play in microbial ecology, and how is this studied?

Answer:

ACC serves as a nitrogen source for soil microbes (e.g., Pseudomonas spp.). Methods include:

- Stable Isotope Probing (SIP): 15N-ACC tracks microbial assimilation via GC-MS.

- Metagenomics: Identifies ACC deaminase genes (e.g., acdS) in rhizosphere communities .

Q. Advanced: What strategies resolve contradictions in ACC’s dual role as a ethylene precursor and signaling molecule?

Answer:

Properties

CAS No. |

42303-43-5 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

1-formamidocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-3-6-5(1-2-5)4(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |

InChI Key |

UPIUTCMVUPFJTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)O)NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.